molecular formula C14H13ClO2 B6379915 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261954-97-5

5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379915
CAS RN: 1261954-97-5
M. Wt: 248.70 g/mol
InChI Key: RAWCGCUOHSJLSG-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2MP-95) is a chemical compound belonging to the group of phenols, which are aromatic compounds containing a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. Phenols are known for their wide range of applications, from pharmaceuticals and cosmetics to environmental protection and industrial processes. 5-CMP-2MP-95 is a derivative of the phenol family, and it has a wide range of uses in the laboratory and in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, resulting in changes in the activity of these molecules. It is also believed that the compound may bind to specific receptors in the body, resulting in changes in the activity of the receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not fully understood. However, it is believed that the compound may interact with proteins and enzymes in the body, resulting in changes in their activity. It is also believed that the compound may bind to specific receptors in the body, resulting in changes in the activity of the receptors. Additionally, the compound may have an effect on the body’s immune system, as well as on the body’s metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high purity, its relatively low cost, and its ability to be stored for long periods of time without degradation. However, the compound has some limitations, including its limited solubility in water and its tendency to form precipitates with other compounds. Additionally, it is not very stable in acidic or basic solutions.

Future Directions

For research involving 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% include further studies of its biochemical and physiological effects, as well as studies of its mechanism of action. Additionally, further research could be done into the development of new drugs and treatments based on the compound. Furthermore, further research could be done into the use of the compound in environmental protection and industrial processes. Finally, further research could be done into the development of new methods for synthesizing 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95%.

Synthesis Methods

5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is synthesized through a chemical reaction between 2-chloro-4-methylphenol and 2-methoxy-5-chlorophenol. This reaction involves the use of a catalyst, such as sodium hydroxide, and is typically carried out at a temperature of around 80°C. The reaction yields 5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% as a white solid, with a purity of 95%.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, particularly in the fields of biochemistry and physiology. It has been used in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of the effects of drugs on the body. It has also been used in studies of the effects of environmental toxins on the body, and in the development of new drugs and treatments.

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-5-11(12(15)7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWCGCUOHSJLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685591
Record name 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)-2-methoxyphenol

CAS RN

1261954-97-5
Record name 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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